molecular formula C12H19N3 B1474710 4-(1-cyclobutyl-1H-pyrazol-4-yl)piperidine CAS No. 1783745-07-2

4-(1-cyclobutyl-1H-pyrazol-4-yl)piperidine

Cat. No.: B1474710
CAS No.: 1783745-07-2
M. Wt: 205.3 g/mol
InChI Key: BGKCWOFHWJTAQX-UHFFFAOYSA-N
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Description

4-(1-cyclobutyl-1H-pyrazol-4-yl)piperidine is a useful research compound. Its molecular formula is C12H19N3 and its molecular weight is 205.3 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

4-(1-cyclobutylpyrazol-4-yl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3/c1-2-12(3-1)15-9-11(8-14-15)10-4-6-13-7-5-10/h8-10,12-13H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGKCWOFHWJTAQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2C=C(C=N2)C3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(1-Cyclobutyl-1H-pyrazol-4-yl)piperidine is a compound of interest due to its potential biological activities, particularly in the context of neurological and psychiatric disorders. This article reviews the available literature on its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C12_{12}H16_{16}N4_{4}
  • CAS Number : 1783745-07-2

The compound features a piperidine ring substituted with a cyclobutyl group and a pyrazole moiety, which is relevant for its interaction with biological targets.

Research indicates that this compound acts as an allosteric modulator of the M4 muscarinic acetylcholine receptor (mAChR). Activation of M4 mAChRs is associated with cognitive enhancement and antipsychotic effects, making it a candidate for treating conditions such as schizophrenia and Alzheimer's disease .

Neuropharmacological Effects

Studies have shown that compounds similar to this compound exhibit significant neuropharmacological effects:

  • Cognitive Enhancement : Allosteric modulation of M4 mAChRs can reverse hyperdopaminergic and hypoglutamatergic behaviors in preclinical models, suggesting potential for cognitive improvement in neuropsychiatric disorders .
  • Antipsychotic Properties : The compound's ability to activate M4 receptors may provide antipsychotic-like effects, as seen with other M4 agonists in clinical studies .
  • Potential for Treating Neurological Disorders : The modulation of mAChRs by this compound could be beneficial in treating diseases characterized by cholinergic dysfunction, such as Alzheimer's disease .

In Vitro Studies

In vitro assays have been conducted to assess the cytotoxicity and selectivity of similar compounds against various cell lines. For example, derivatives have shown selective inhibition against Trypanosoma brucei, indicating potential antiparasitic activity with low toxicity to human cells .

Preclinical Studies

Preclinical studies have evaluated the efficacy of related compounds in animal models:

  • Cognitive Deficits : In models simulating cognitive deficits, administration of M4 PAMs led to improved performance in memory tasks .
  • Behavioral Assessments : Behavioral tests indicated that modulation of M4 receptors could alleviate symptoms associated with psychosis and cognitive decline, supporting the hypothesis that this compound could be effective in clinical settings.

Data Table: Biological Activity Summary

Activity TypeObserved EffectsReference
Cognitive EnhancementReversal of cognitive deficits
AntipsychoticReduction in psychotic symptoms
AntiparasiticInhibition of T. brucei proliferation
CytotoxicityLow toxicity to human cell lines

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1-cyclobutyl-1H-pyrazol-4-yl)piperidine
Reactant of Route 2
4-(1-cyclobutyl-1H-pyrazol-4-yl)piperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.